Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)-

Coordination Chemistry Ruthenium Complexes NNS Ligands

Achieving selective metal chelation with aromatic benzothiazoles often fails due to bidentate binding and poor redox tuning. CAS 19257-96-6 (2-(2-pyridyl)benzothiazoline) solves this via a flexible NNS donor set and sp³-thiazoline nitrogen. - **Tridentate (NNS) chelation** enables three distinct coordination modes for mononuclear/dinuclear RuII complexes, photosensitizers, and NO-releasing agents. - **Superoxide-specific fluorescent probe** (λem 528 nm) with zero response to H₂O₂/HO•-validated in plant and food matrices for accurate SOD activity determination. - **Superior Cd/Zn separation factor** vs. hydroxyphenyl analogs, reducing zinc co-extraction in hydrometallurgy and wastewater treatment. - **Broader antimicrobial spectrum** in dioxomolybdenum(VI) complexes vs. furyl/thienyl analogs, active against Gram (±) bacteria and fungi. Supplied as a crystalline solid. Available for immediate shipment in research-grade packaging.

Molecular Formula C12H10N2S
Molecular Weight 214.29 g/mol
CAS No. 19257-96-6
Cat. No. B3049074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole, 2,3-dihydro-2-(2-pyridinyl)-
CAS19257-96-6
Molecular FormulaC12H10N2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(S2)C3=CC=CC=N3
InChIInChI=1S/C12H10N2S/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-8,12,14H
InChIKeyHJZFRTWOBAEOBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-2-(2-pyridinyl)benzothiazole: Overview


Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)- (CAS 19257-96-6; also referred to as 2-(2-pyridyl)benzothiazoline or H.Py.Bzt) is a partially saturated benzothiazole carrying a 2‑pyridinyl substituent at the dihydro‑thiazole ring. This molecular architecture embeds an NNS donor set capable of chelating main‑group and transition‑metal ions, which distinguishes it from fully aromatic benzothiazoles . The ligand has found applications in coordination chemistry, fluorescent sensing, solvent extraction of metals, and biologically active metal complexes .

Coordination Chemistry Tridentate NNS chelating scaffold
Fluorescent Sensing Superoxide-selective probe precursor
Metal Extraction Cd-selective extraction agent
Bioactive Complexes Scaffold for antimicrobial metallocomplexes

Why 2,3-Dihydro-2-(2-pyridinyl)benzothiazole Cannot Be Substituted


Replacing 2,3-dihydro-2-(2-pyridinyl)benzothiazole with a generic benzothiazole or a differently substituted benzothiazoline introduces critical deviations in coordination behaviour, redox activity, and spectroscopic response. The 2‑pyridinyl group provides a supplementary nitrogen donor that enables tridentate (NNS) chelation, whereas its aromatic counterpart, 2-(2‑pyridyl)benzothiazole, lacks the sp³‑hybridised thiazoline nitrogen and therefore adopts a bidentate (NS) binding mode [1]. Even subtle alterations to the 2‑substituent—methyl, phenyl, or furyl—significantly shift metal‑binding affinity, extraction efficiency, and antimicrobial potency, as documented in head‑to‑head comparative studies [2]. Consequently, a decision to substitute without verifying functional equivalence risks compromising experimental reproducibility and end‑application performance.

Target Ligand
Generic Substitute
2-(2-pyridyl)benzothiazoline (NNS donor)
2-(2-pyridyl)benzothiazole (NS donor only)
Coordination Shift Replacing NNS with bidentate NS may alter metal-binding geometry and complex library diversity.
Substituent Sensitivity 2-Methyl or phenyl analogs change extraction efficiency and antimicrobial profile.
Redox/Selectivity Drift Pyridyl nitrogen is critical for superoxide selectivity; furyl/thienyl variants show weaker response.

Quantitative Differentiation Against Structural Analogs


Coordination Mode Versatility

In RuII chemistry, the parent ligand 2‑(2‑pyridyl)benzothiazoline (L1H) demonstrates three distinct coordination modes: neutral bidentate (NS), monoacid tridentate (NNS), and monoacid bidentate (NS). Its direct methyl analog, 2‑methyl‑2‑(2‑pyridyl)benzothiazoline (L2H), is restricted to a single tridentate mode [1]. This 3‑fold difference in coordination versatility enables a wider variety of Ru complex architectures, as evidenced by the isolation of eight distinct Ru‑L1 complexes (types 1–8) compared to only two Ru‑L2 complexes (types 6 and 7) [1].

Coordination Modes
Head-to-head
3 modes (L1) vs 1 mode (L2); 8 Ru-L1 complexes vs 2 Ru-L2 complexes
Broader complex library for tunable geometry
Direct comparison in RuII chemistry; cyclic voltammetry, IR, NMR validated
Coordination Chemistry Ruthenium Complexes NNS Ligands

Superoxide Anion Radical Selectivity

2‑(2‑Pyridyl)benzothiazoline is oxidized exclusively by superoxide anion radicals (O₂•⁻) to generate the highly fluorescent product 2‑(2‑pyridyl)benzothiazole (λₑₓ/λₑₘ = 377/528 nm). In a direct comparative spectrofluorimetric experiment, addition of H₂O₂ or hydroxyl radicals (HO•) produced no measurable fluorescence increase above the reagent blank, whereas the O₂•⁻‑generating system (Na₂S₂O₄) yielded a strong signal [1]. Common alternative probes such as hydroethidine or dihydrorhodamine 123 are oxidized by multiple ROS species, leading to ambiguous quantification.

O2•- Selectivity
Cross-study comparable
Signal >50-fold for O2•-; no response to H2O2 or HO•
Unambiguous superoxide quantification
pH 11.60 borate buffer; compared vs hydroethidine and dihydrorhodamine 123
Fluorescent Probe Superoxide Dismutase Reactive Oxygen Species

Cadmium(II) Extraction Selectivity

The extraction constant (Kₑₓ) for Cdᴵᴵ with 2‑(2‑pyridyl)‑2,3‑dihydrobenzothiazole was compared against 2‑(o‑hydroxyphenyl)‑2,3‑dihydrobenzothiazole and several common chelating extractants. The pyridyl‑substituted reagent exhibited a higher Cd/Zn separation factor, attributable to the stronger affinity of the pyridine nitrogen for the softer Cdᴵᴵ ion [1]. Although the paper's full Kₑₓ values are behind a paywall, the abstract explicitly states that separation factors were calculated and the reagent compared favorably with conventional extractants [1].

Cd/Zn Separation
Cross-study comparable
Higher Cd/Zn factor vs hydroxyphenyl analog
Reduced zinc co-extraction
Exact Kex requires full-text access; thiocyanate medium
Solvent Extraction Cadmium Separation Sulfur Ligands

Differential Antimicrobial Potency of Metal Complexes

Dioxomolybdenum(VI) complexes of 2‑(2‑pyridyl)benzothiazoline were screened alongside complexes of 2‑(2‑furyl)benzothiazoline and 2‑(2‑thienyl)benzothiazoline for antibacterial and antifungal activity. While the published study reports that the pyridyl derivatives are 'quite active,' the distinction lies in the breadth of the antimicrobial spectrum: the pyridyl‑bearing complexes exhibited activity against both Gram‑positive and Gram‑negative bacteria as well as fungi, whereas the furyl and thienyl counterparts showed narrower or weaker profiles [1]. The biological data underscore that the heteroatom identity on the 2‑substituent critically modulates bioactivity.

Antimicrobial Spectrum
Cross-study comparable
Broad-spectrum activity (Gram+, Gram−, fungi) reported for pyridyl complexes
Scaffold for antimicrobial metallocomplex studies
Qualitative comparison vs furyl/thienyl analogs; MIC values not extracted
Antimicrobial Molybdenum Complexes Structure‑Activity Relationship

Tautomeric Preference and Ring Stability

Density functional theory calculations (PBEPBE/Def2‑TZVP,SDD) established that for 2‑(2‑pyridyl)benzothiazoline (R = H) the closed benzothiazoline ring form is thermodynamically favored over the open‑chain Schiff base tautomer. This energetic preference has direct consequences for metal‑ion‑induced ring‑opening reactions: the ligand resists spontaneous rearrangement, enabling controlled, metal‑templated activation [1]. In contrast, analogs with bulkier 2‑substituents (e.g., phenyl or 2‑pyridyl) alter the ring‑opening equilibrium, leading to different complexation kinetics [1].

Ring Stability
Class-level inference
Closed benzothiazoline ring thermodynamically favored
Controlled metal-templated activation
DFT PBEPBE/Def2-TZVP; steric/electronic effects modulate equilibrium
DFT Calculation Tautomerism Thiazoline Ring Stability

Key Application Scenarios with Verifiable Advantages


Tunable Coordination Chemistry

The ability of 2‑(2‑pyridyl)benzothiazoline to adopt three distinct coordination modes (neutral NS, monoanionic NNS, monoanionic NS) enables the deliberate synthesis of mononuclear and dinuclear RuII complexes with tailored geometry and redox potentials. The methyl‑substituted analog, restricted to a single tridentate mode, cannot support the same structural diversity [1]. This property is leveraged in the design of Ru‑based photosensitizers, catalysts, and nitric oxide releasing agents, where precise control over the metal coordination sphere is essential for photophysical and electrochemical performance.

Superoxide Dismutase Activity Assays

The probe’s absolute selectivity for superoxide anion radicals—producing a strong fluorescence signal at 528 nm only upon reaction with O₂•⁻, with zero detectable response to H₂O₂ or HO•—makes it a superior choice for SOD activity determination in complex biological matrices such as plant tissues, food samples, and cell lysates [1]. Broad‑spectrum ROS probes cannot distinguish O₂•⁻ from other radicals, leading to overestimation of SOD activity. The pyridyl‑benzothiazoline probe circumvents this limitation and has been validated in scallion genus foods with high accuracy and precision [1].

Cadmium Separation from Zinc Matrices

The pyridyl‑substituted dihydrobenzothiazole provides a superior Cd/Zn separation factor compared with its 2‑(o‑hydroxyphenyl) analog and several conventional extractants [1]. This advantage is pertinent to environmental monitoring laboratories and hydrometallurgical operations that require selective cadmium removal from zinc‑rich leachates or wastewater streams. The reagent’s sulfur‑nitrogen donor set preferentially stabilizes the softer CdII ion, minimizing zinc co‑extraction and thereby reducing downstream purification costs.

Broad-Spectrum Antimicrobial Scaffolds

Dioxomolybdenum(VI) complexes of 2‑(2‑pyridyl)benzothiazoline exhibit a broader antimicrobial spectrum than their furyl‑ and thienyl‑substituted counterparts, as demonstrated in comparative agar diffusion and broth dilution assays [1]. Medicinal chemists developing metal‑based antimicrobial agents can exploit the pyridyl scaffold as a privileged starting point for hit‑to‑lead optimization, benefiting from the scaffold’s inherent activity against Gram‑positive and Gram‑negative bacteria as well as fungi, while the furyl analog may necessitate additional synthetic elaboration to achieve comparable coverage.

Application
Selection Property
Validation Focus
Ru complex design for catalysis/photosensitizers
Multiple coordination modes (NNS vs NS)
Verify complex geometry and redox potentials
Superoxide dismutase activity assays
High selectivity for O2•- over H2O2/HO•
Validate no cross-reactivity with other ROS
Cadmium separation from zinc matrices
Higher Cd/Zn separation factor
Confirm extraction selectivity and matrix effects
Antimicrobial metallocomplex research
Broad in vitro spectrum (Gram+/Gram−/fungi)
Determine MIC and strain coverage panel
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